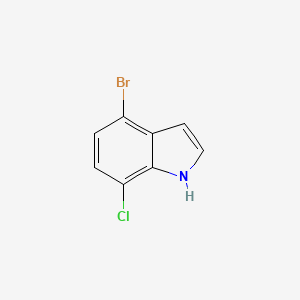
4-Bromo-7-chloro-1H-indole
Übersicht
Beschreibung
4-Bromo-7-chloro-1H-indole is a chemical compound with the molecular formula C8H5BrClN . It has a molecular weight of 230.49 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The linear formula of 4-Bromo-7-chloro-1H-indole is C8H5BrClN . The molecule consists of a heterocyclic indole ring substituted with bromine and chlorine atoms .Physical And Chemical Properties Analysis
4-Bromo-7-chloro-1H-indole is a solid substance stored at room temperature . It has a predicted boiling point of 345.8±22.0 °C and a predicted density of 1.772±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Biologically Active Compounds
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : Indole derivatives, including 4-Bromo-7-chloro-1H-indole, are used as biologically active compounds for the treatment of various health disorders. They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .
- Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties. They have attracted increasing attention in recent years due to their potential therapeutic effects .
Pharmaceutical Intermediates
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 4-Bromoindole, a compound similar to 4-Bromo-7-chloro-1H-indole, is used as a pharmaceutical intermediate. It is a potential inhibitor of GSK-3 .
- Results or Outcomes : The use of 4-Bromoindole as an intermediate could potentially lead to the development of new pharmaceuticals with improved therapeutic effects .
Multicomponent Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions are a type of chemical process in which three or more substances combine to form a complex product .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific multicomponent reaction being carried out. Generally, these reactions involve the combination of indoles with other reactants under specific conditions .
- Results or Outcomes : The use of indoles in multicomponent reactions has led to the synthesis of a variety of complex heterocyclic compounds .
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indoles are used in the synthesis of alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific alkaloid being synthesized. Generally, these syntheses involve the reaction of indoles with other reactants under specific conditions .
- Results or Outcomes : The use of indoles in the synthesis of alkaloids has led to the production of a variety of complex organic compounds .
Biological Activities
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being studied. Generally, these compounds would be administered in a manner that allows them to interact with the target cells or microbes .
- Results or Outcomes : The use of indole derivatives in biological studies has led to the discovery of a variety of potential therapeutic effects .
Synthesis of Ergot Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromoindole, a compound similar to 4-Bromo-7-chloro-1H-indole, may be used to synthesize clavicipitic acid, an ergot alkaloid .
- Methods of Application : As a precursor, this compound would be used in the synthesis of more complex alkaloids. The specific methods of application would depend on the final product being synthesized .
- Results or Outcomes : The use of 4-Bromoindole as a precursor could potentially lead to the development of new alkaloids with improved therapeutic effects .
Safety And Hazards
Zukünftige Richtungen
Indole derivatives, including 4-Bromo-7-chloro-1H-indole, have attracted increasing attention in recent years due to their significant roles in cell biology and their applications as biologically active compounds . Future research may focus on the development of novel synthesis methods and the exploration of their biological activities .
Eigenschaften
IUPAC Name |
4-bromo-7-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBUZRXDYLQKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694562 | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-chloro-1H-indole | |
CAS RN |
126811-30-1 | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126811-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-7-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


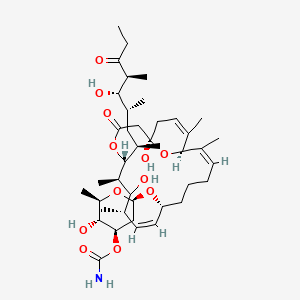
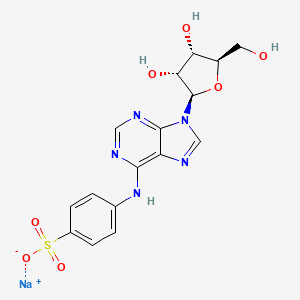
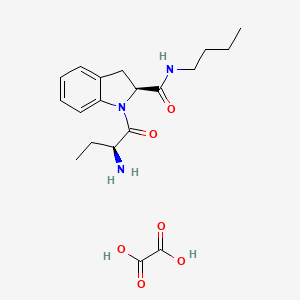
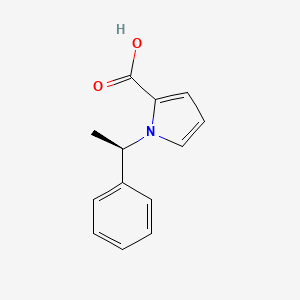
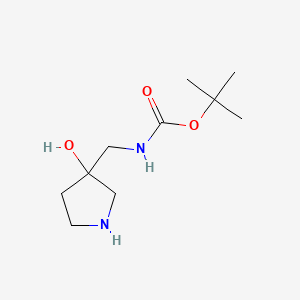
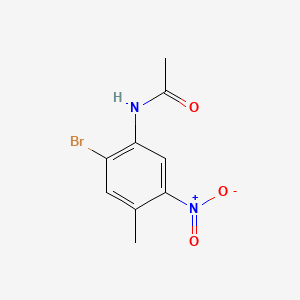
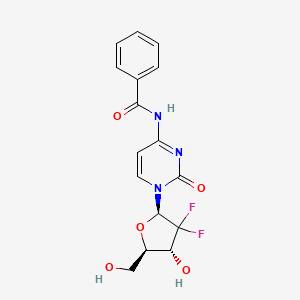
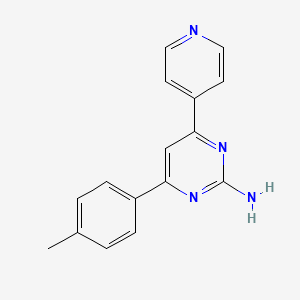
![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)
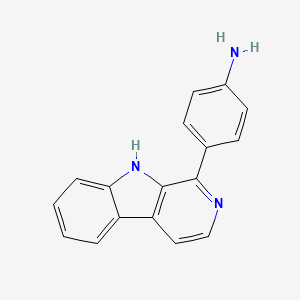
![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)
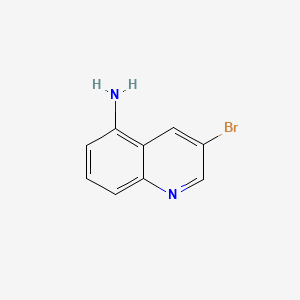
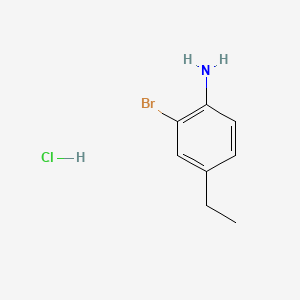
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)